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Compound Name: HN37

Cat. No.: B12412915 Get Quote

A detailed guide for researchers and drug development professionals on the potency and

preclinical efficacy of HN37 compared to established antiepileptic drugs.

HN37, also known as pynegabine, is a novel antiepileptic drug (AED) candidate that has

demonstrated significant promise in preclinical studies and has advanced to clinical trials in

China.[1][2] As a potent activator of neuronal Kv7 (KCNQ) potassium channels, HN37
represents a next-generation therapeutic approach building upon the mechanism of its

predecessor, retigabine (RTG). This guide provides a comprehensive comparison of HN37's

potency with other AEDs, supported by available experimental data, detailed methodologies,

and pathway visualizations to aid in further research and development.

In Vitro Potency: A Leap Forward in Kv7 Channel
Activation
HN37 exhibits markedly enhanced in vitro potency as a Kv7 channel activator compared to

retigabine. Experimental data from electrophysiological studies on Kv7.2/7.3 channels, the

primary molecular targets for this class of AEDs, reveal a significant difference in their half-

maximal effective concentrations (EC50).

Compound Channel EC50

HN37 (Pynegabine) Kv7.2/7.3 33 nM

Retigabine (Ezogabine) Kv7.2/7.3 4.2 µM
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Caption: In vitro potency of HN37 versus Retigabine.

This substantial increase in potency suggests that HN37 may achieve therapeutic effects at

lower concentrations, potentially leading to a wider therapeutic window and a reduced risk of

off-target effects.

In Vivo Efficacy: Superior Anticonvulsant Activity in
Preclinical Models
Preclinical evaluation of HN37 in rodent models of epilepsy has consistently demonstrated its

high in vivo efficacy. The two most common models used for screening anticonvulsant drugs

are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized

tonic-clonic seizures, and the 6 Hz psychomotor seizure model, which is considered a model of

therapy-resistant partial seizures.

While a direct median effective dose (ED50) for HN37 in the MES test from publicly available

literature is not specified, a key study reports a significantly improved safety margin. The

therapeutic index (TD50/ED50 ratio) of HN37 in a maximal electroshock seizure model was

found to be at least eight-fold greater than that of retigabine, levetiracetam, and topiramate,

indicating a much better safety profile.[3]

In the 6 Hz seizure model, HN37 has shown superior potency compared to retigabine.

Compound 6 Hz Seizure Model (mice) ED50

HN37 (Pynegabine) 20 mA 6.9 mg/kg[4]

Retigabine (Ezogabine) 32 mA 26 mg/kg

Retigabine (Ezogabine) 44 mA 33 mg/kg

Retigabine (Ezogabine) 20 mA 54.5 mg/kg[4]

Caption: In vivo potency of HN37 versus Retigabine in the 6 Hz seizure model.

The following table provides a broader comparison of the in vivo potency of various AEDs in

the Maximal Electroshock (MES) test.
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Antiepileptic Drug Animal Model ED50 (mg/kg)

Phenobarbital Mice 16.3[2]

Sodium Valproate Mice 261.2[2]

Carbamazepine Rats 7.5

Phenytoin Frogs 20-40

Caption: In vivo potency of various AEDs in the Maximal Electroshock (MES) test.

Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs

against generalized tonic-clonic seizures.

Methodology:

Animal Model: Typically, adult male mice or rats are used.

Drug Administration: The test compound (e.g., HN37) or a vehicle control is administered

orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.

Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus

(e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or auricular

electrodes.

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the

seizure.

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at

each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of

the animals, is calculated using probit analysis.
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Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Hz Psychomotor Seizure Model
The 6 Hz seizure model is employed to identify drugs effective against psychomotor seizures

and those that may be effective against therapy-resistant partial epilepsy.

Methodology:

Animal Model: Adult male mice are commonly used.

Drug Administration: The test compound or vehicle is administered to groups of animals at

varying doses.

Electrical Stimulation: At the time of anticipated peak drug effect, a low-frequency (6 Hz)

electrical stimulus of a specific current intensity (e.g., 22, 32, or 44 mA) is delivered for a

longer duration (e.g., 3 seconds) via corneal electrodes.

Endpoint: The endpoint is the observation of seizure activity, characterized by a "stunned"

posture with forelimb clonus and jaw clonus. Protection is defined as the absence of this

behavior and a return to normal exploratory behavior within a short timeframe (e.g., 10

seconds).

Data Analysis: The percentage of animals protected at each dose and current intensity is

determined, and the ED50 is calculated.
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Mechanism of Action: Kv7 Channel Signaling
Pathway
HN37 exerts its antiepileptic effects by activating neuronal Kv7 (KCNQ) potassium channels.

These voltage-gated channels are crucial regulators of neuronal excitability.

Signaling Pathway:

Resting State: In a resting neuron, a proportion of Kv7 channels are open, contributing to the

resting membrane potential and stabilizing the neuron near its threshold for firing.

Neuronal Depolarization: During excitatory neurotransmission, the neuronal membrane

depolarizes.

Kv7 Channel Activation: This depolarization leads to the opening of more Kv7 channels.

Potassium Efflux: The opening of Kv7 channels allows for the efflux of potassium ions (K+)

out of the neuron.

Membrane Hyperpolarization: The outward flow of positive charge hyperpolarizes the

neuronal membrane, making it more difficult to reach the action potential threshold.

Reduced Excitability: This hyperpolarizing effect dampens neuronal excitability and reduces

the likelihood of repetitive firing, thereby preventing seizure activity.

HN37 Action: HN37 acts as a positive allosteric modulator of Kv7 channels, meaning it binds

to a site on the channel distinct from the voltage sensor and enhances its opening. This

leads to a greater potassium efflux for a given level of depolarization, thus more effectively

suppressing neuronal hyperexcitability.
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Caption: Simplified signaling pathway of Kv7 channel activation by HN37.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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